molecular formula C21H18N2O3 B2528710 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide CAS No. 921774-55-2

2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide

Cat. No. B2528710
CAS RN: 921774-55-2
M. Wt: 346.386
InChI Key: RLBKWGATEGIHAD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide is a compound that likely shares structural similarities with various naphthalene derivatives synthesized for different applications, such as pharmaceuticals and organic synthesis. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis methods.

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-step reactions with high-valent metal complexes. For instance, substituted 2-hydroxy-1-naphthoic acid esters and amides can be synthesized by oxidative cyclization of esters or amines using manganese(III) acetate or cerium(IV) ammonium nitrate . This suggests that the synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide could potentially involve similar oxidative cyclization techniques.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene moiety, which is a fused two-ring system. The ethoxy group and the indolin-5-yl group in 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide would be attached to different positions on the naphthalene framework, influencing the compound's reactivity and physical properties.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including etherification, cyclization, and carbonylation, as seen in the synthesis of related compounds . These reactions are crucial for introducing functional groups and building complexity in the molecule. The specific chemical reactions for the synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide would depend on the starting materials and desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives like 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide are influenced by their molecular structure. For example, the solubility issues encountered during the synthesis of 6-ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid benzylamide highlight the importance of understanding the physical properties in the context of purification and clinical application . Similarly, the green modification in the synthesis of 2-ethoxy-1-naphthaldehyde demonstrates an environmentally friendly approach to synthesis, which could also be relevant for the synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide .

Scientific Research Applications

Chemical Structures and Synthesis

  • Chemical Structure Analysis : The study by Ravikumar et al. (2015) examined four structures of oxoindolyl α-hydroxy-β-amino acid derivatives, including a compound structurally similar to 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide. They confirmed the diastereoselectivity of the chemical reaction involving α-diazoesters and isatin imines, revealing important insights into the conformation of similar compounds (Ravikumar et al., 2015).

  • Synthesis Methods : Che et al. (2015) described a synthetic method for compounds related to 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide. They used a one-pot, three-component reaction of isatins, demonstrating operational simplicity and good yields, which is vital for the efficient synthesis of such compounds (Che et al., 2015).

Biological and Pharmacological Studies

  • Neurological Research : Lutsenko et al. (2017) investigated a compound similar to 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide for its effects on the monoaminergic system in rats subjected to experimental neurosis. This research is crucial for understanding the neurological implications of such compounds (Lutsenko et al., 2017).

  • Biochemical Properties Analysis : Altukhov (2014) analyzed the physicochemical and biological characteristics of 2-oxoindoline derivatives, offering insights into the biochemical properties and potential medicinal applications of these compounds (Altukhov, 2014).

  • Pharmacological Activity : Research by Луценко et al. (2022) studied the anxiolytic potential of a compound related to 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide, highlighting its therapeutic index and average effective dose, which is significant for potential pharmacological applications (Луценко et al., 2022).

properties

IUPAC Name

2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-26-18-10-7-13-5-3-4-6-16(13)20(18)21(25)22-15-8-9-17-14(11-15)12-19(24)23-17/h3-11H,2,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBKWGATEGIHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide

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